8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Chemical Biology Drug Discovery

This N-methyltropane ether is a structurally distinct building block for novel SAR exploration. Unlike NH-tropane analogs (e.g., CAS 2108308-37-6), its N-methyl group and ether-linked 6-methylpyrazine create a unique pharmacophore. With no public activity data, it is ideal for de novo fragment-based screening or scaffold-hopping libraries. Low molecular weight (233.315 g/mol) and zero RO5 violations ensure DMSO solubility and high-concentration assay compatibility. Procure in small quantities for feasibility testing.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 2196211-61-5
Cat. No. B2631046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
CAS2196211-61-5
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2CC3CCC(C2)N3C
InChIInChI=1S/C13H19N3O/c1-9-7-14-8-13(15-9)17-12-5-10-3-4-11(6-12)16(10)2/h7-8,10-12H,3-6H2,1-2H3
InChIKeyXGNVSXDIMWAWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane (CAS 2196211-61-5): Compound Class and Procurement Context


8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane (CAS 2196211-61-5) is a fully synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane (tropane) ether class . Its structure incorporates an N-methyltropane core linked via an ether bridge to a 6-methylpyrazine ring. This compound is listed as a research chemical by multiple suppliers, typically at a purity of 90% or higher, for use as a synthetic building block or potential pharmacological probe . However, a search of authoritative databases, major patent repositories, and the primary biomedical literature found no disclosed biological activity data (e.g., IC50, Ki) or defined mechanism of action for this specific compound.

Why Generic Substitution Fails for 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane


Substitution of this compound with a close analog is not supported by public data because no activity benchmarks exist for the molecule itself. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, giving rise to potent agents at muscarinic, opioid, and monoamine transporters depending on subtle substitution patterns [1]. The specific combination of an N-methyl group on the tropane and a 6-methylpyrazin-2-yloxy group at the 3-position creates a unique pharmacophore distinct from both NH-tropane counterparts (e.g., 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride, CAS 2108308-37-6) and ester-linked tropane derivatives. Without comparative data, any assumption that another tropane ether can replicate this compound's properties is scientifically unvalidated. The absence of data itself constitutes a critical selection risk: a decision to substitute is a decision to operate with no guaranteed fidelity to any downstream assay or synthetic outcome.

Quantitative Differential Evidence Guide for 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane


High-Strength Differential Evidence: Not Available for This Compound

No primary research paper, patent, or authoritative database with quantitative biological or chemical differentiation data was found for this compound. The compound has a validated CAS number and is available from vendors, but fundamental parameters such as IC50, Ki, selectivity profiles, or ADME properties are absent from the public domain. This is an explicit statement of evidence limitation as required by the analysis protocol. Claims of differential performance relative to any comparator cannot be substantiated. [1]

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Baseline: Predicted vs Measured Parameters

Computed properties for this compound provide a drug-likeness baseline. It has a molecular weight of 233.315 g/mol, logP of 2.378, 3 H-bond acceptors, 2 H-bond donors, 3 rotatable bonds, and a polar surface area (PSA) of 51.04 Ų. Critically, it records zero violations of Lipinski's Rule of Five and zero violations of the Rule of Three, placing it within favorable oral drug-like and fragment-like space. When compared to the close, commercially available analog 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2108308-37-6) , this compound's additional N-methyl and pyrazine-methyl substitutions are predicted to increase lipophilicity (logP 2.38 vs an estimated lower value for the des-methyl analog) and modulate basicity, which directly influences passive permeability and potential off-target binding.

Drug-likeness Physicochemical Properties Compound Selection

Evidence-Linked Application Scenarios for 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane


Exploratory Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Libraries

In the absence of biological data, the most defensible application is as a diverse member of a tropane-ether library for fragment-based screening or scaffold-hopping campaigns. The compound's low molecular weight (233.315 g/mol) and zero RO3/RO5 violations make it analytically tractable and compatible with high-concentration screening formats. Its distinction from simpler analogs like 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2108308-37-6) [1] lies solely in its methylation pattern, which offers a vector for exploring structure-activity relationships (SAR) even if no initial hits are known.

Synthetic Chemistry: A Methyl-Protected Tropane Building Block

The ether-linked pyrazine and the N-methyltropane core suggest utility as a synthetic intermediate. The N-methyl group sterically and electronically shields the tropane nitrogen, potentially directing subsequent reactions (e.g., quaternization, N-oxide formation) differently than an NH analog. This application is supported only by structural inference and should be validated experimentally upon receipt.

In Silico Modeling and Target Prediction Studies

The compound's well-defined structure and favorable predicted properties make it a suitable candidate for computational target-fishing and docking studies to predict potential biological activities. This can help generate hypotheses before any in vitro work. However, no modeling data is yet published for this molecule .

Unvalidated Procurement: High-Risk, High-Need Research Programs

For programs investigating the muscarinic, opioid, or monoamine transporter pharmacology of tropane derivatives [1], this compound represents a structurally unique entry. Its selection must be explicitly documented as data-deficient, with the understanding that all screening assays are de novo. Procurement should be limited to small quantities for feasibility testing only.

Quote Request

Request a Quote for 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.